5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride
Description
5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride is a fluorinated aromatic sulfonyl compound characterized by a nitro (-NO₂) group at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring. The sulfonyl fluoride (-SO₂F) functional group confers unique reactivity, making it valuable in organic synthesis, particularly in covalent inhibitor design and click chemistry applications. Sulfonyl fluorides, in general, are recognized for their hydrolytic stability compared to sulfonyl chlorides, enabling their use in aqueous environments .
Properties
IUPAC Name |
5-nitro-2-(trifluoromethyl)benzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO4S/c8-7(9,10)5-2-1-4(12(13)14)3-6(5)17(11,15)16/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXGEGDHKJGVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221566-00-2 | |
| Record name | 5-nitro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride typically involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. A common method includes a chlorine–fluorine exchange reaction of arenesulfonyl chloride in the presence of potassium fluoride or potassium bifluoride . This process can be enhanced using phase transfer catalysts such as 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of 5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride follows similar synthetic routes but on a larger scale. The use of readily available and inexpensive reagents, along with mild reaction conditions, makes the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Major Products
Substitution Reactions: Products include sulfonamides and sulfonate esters.
Reduction Reactions: The primary product is the corresponding amine derivative.
Scientific Research Applications
5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride is utilized in various scientific research applications:
Chemical Biology: It serves as a covalent probe for targeting active-site amino acid residues in proteins.
Pharmaceuticals: The compound is used in the development of protease inhibitors and other bioactive molecules.
Functional Molecules: Its unique stability-reactivity balance makes it valuable in the synthesis of functional molecules for diverse applications.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride involves its electrophilic sulfonyl fluoride group reacting with nucleophilic amino acid residues in proteins. This interaction can lead to the inactivation of enzymes or modification of protein function . The nitro group can also participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride (NTBF) is an organic compound that has garnered attention in various fields, particularly in chemical biology and pharmaceuticals. Its unique structure, characterized by a nitro group, a trifluoromethyl group, and a sulfonyl fluoride group, imparts distinct biological activities that make it a valuable tool in research and drug development.
The molecular formula of NTBF is CHFNOS, with a molecular weight of 273.16 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing properties, which are critical for its biological activity. The sulfonyl fluoride moiety is particularly reactive, allowing NTBF to act as a covalent probe for targeting specific amino acid residues in proteins.
The mechanism of action of NTBF primarily involves its electrophilic sulfonyl fluoride group, which can react with nucleophilic sites on proteins, particularly serine and cysteine residues. This interaction can lead to:
- Enzyme Inhibition : NTBF can irreversibly modify enzyme active sites, leading to loss of function. This property is exploited in the design of protease inhibitors.
- Protein Function Modification : By modifying key residues in proteins, NTBF can alter protein interactions and signaling pathways.
Biological Applications
NTBF has been utilized in various scientific research applications:
- Chemical Biology : It serves as a covalent probe for studying protein interactions and enzyme mechanisms. For example, NTBF has been used to investigate the active sites of serine proteases.
- Pharmaceutical Development : The compound is being explored for its potential in developing new drugs targeting various diseases, including cancer and infectious diseases. Its ability to selectively modify specific proteins makes it a candidate for targeted therapies.
Research Findings
Recent studies have highlighted the biological activity of NTBF and its derivatives:
- Inhibition Studies : NTBF has shown significant inhibitory effects on various enzymes. For instance, it was found to inhibit serine proteases with IC values in the low micromolar range.
- Cell Viability Assays : In vitro studies demonstrated that NTBF could induce apoptosis in cancer cell lines at concentrations that did not affect normal cells, suggesting selective toxicity.
- Mechanistic Insights : NMR spectroscopy has been employed to study the interactions between NTBF and target proteins, providing insights into the binding mechanisms and conformational changes upon modification.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC (µM) |
|---|---|---|---|
| NTBF | Structure | Protease inhibitor | 0.5 - 5 |
| Compound A | Structure | Non-selective inhibitor | 10 |
| Compound B | Structure | Selective apoptosis inducer | 2 |
Case Studies
- Case Study on Enzyme Inhibition : A study demonstrated that NTBF effectively inhibited the activity of trypsin-like serine proteases in vitro. The inhibition was characterized by kinetic studies that revealed a competitive inhibition mechanism.
- Cell Line Studies : In a recent experiment involving human cancer cell lines (e.g., HeLa), NTBF treatment resulted in significant reductions in cell viability compared to untreated controls, with an observed IC value around 3 µM.
- Targeted Drug Development : Researchers are exploring NTBF derivatives as potential leads for developing new therapeutics against resistant strains of bacteria by targeting essential metabolic enzymes.
Q & A
Q. What are the optimal synthetic routes for 5-nitro-2-(trifluoromethyl)benzenesulfonyl fluoride, and how can purity be maximized?
- Methodological Answer : Synthesis typically begins with a sulfonyl chloride precursor (e.g., 2-(trifluoromethyl)benzenesulfonyl chloride), followed by nitration at the 5-position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C). Purification involves recrystallization from anhydrous ethanol or column chromatography with silica gel. Purity (>95%) is confirmed via HPLC or LC-MS, as referenced in reagent catalogs for analogous sulfonyl fluorides . Key challenges include avoiding over-nitration and side reactions; inert atmospheres (N₂/Ar) and slow reagent addition improve yield (typically 70–85%).
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store in amber vials under anhydrous conditions (e.g., molecular sieves) at –20°C to minimize hydrolysis. Use gloveboxes or Schlenk lines for moisture-sensitive steps. Decomposition products (e.g., sulfonic acids) can be monitored via TGA (thermal stability up to 267°C, as noted for structurally similar sulfonyl chlorides) . Safety protocols include PPE (nitrile gloves, goggles) and fume hoods, referencing SDS guidelines for perfluorinated sulfonyl fluorides .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Confirm structure and purity using:
- ¹H/¹⁹F NMR : Distinct trifluoromethyl (–CF₃, δ –60 to –65 ppm) and sulfonyl fluoride (–SO₂F, δ 7–8 ppm for aromatic protons adjacent to electron-withdrawing groups) .
- Elemental Analysis : Validate stoichiometry (C₈H₄F₃NO₄S).
- Mass Spectrometry (ESI-TOF) : Confirm molecular ion [M+H]⁺ at m/z 288.0 .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electrophilic reactivity in sulfonyl fluoride-mediated reactions?
- Methodological Answer : The –CF₃ group enhances electrophilicity at the sulfonyl fluoride moiety via electron-withdrawing effects, accelerating nucleophilic substitutions (e.g., with amines or thiols). Comparative kinetic studies with non-fluorinated analogs (e.g., methyl derivatives) show 3–5× faster reaction rates. Computational DFT studies (e.g., charge density maps) further illustrate enhanced polarization .
Q. What strategies mitigate interference from the nitro group during functionalization reactions?
- Methodological Answer :
- Protecting Groups : Temporarily reduce the nitro group to –NH₂ using SnCl₂/HCl, perform sulfonyl fluoride reactions, then re-oxidize with KMnO₄ .
- Selective Solvents : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce nitro group participation .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and avoid over-functionalization .
Q. How can contradictions in reported biological activity (e.g., enzyme inhibition) be resolved?
- Methodological Answer : Discrepancies (e.g., inhibition vs. inactivity in serine protease assays) may arise from assay conditions (pH, temperature) or impurities. Standardize protocols:
- Enzyme Assays : Use AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride, a known inhibitor) as a positive control .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ values.
- Purity Validation : Re-test compounds after HPLC purification to exclude degradation artifacts .
Q. What computational tools predict regioselectivity in nitration reactions of trifluoromethylated benzenesulfonyl fluorides?
- Methodological Answer :
- Molecular Modeling : Use Gaussian or ORCA to calculate electrostatic potential surfaces, identifying electron-deficient positions prone to nitration (e.g., 5-position due to –CF₃ and –SO₂F meta-directing effects) .
- Experimental Validation : Compare predicted vs. observed regioselectivity via NOESY NMR or X-ray crystallography (e.g., as in PDB ligand 0U7) .
Data Contradiction Analysis
Q. Why do stability studies report varying decomposition rates for this compound?
- Methodological Answer : Variations stem from environmental factors (humidity, light) or analytical methods. To reconcile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
